molecular formula C20H20ClNO3 B4051854 5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B4051854
M. Wt: 357.8 g/mol
InChI Key: VKNRGCCJDIHWMH-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the indole core, followed by chlorination and hydroxylation steps . The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in infected cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

Uniqueness

5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

IUPAC Name

5-chloro-3-hydroxy-3-[2-(2-methyl-5-propan-2-ylphenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-11(2)13-5-4-12(3)15(8-13)18(23)10-20(25)16-9-14(21)6-7-17(16)22-19(20)24/h4-9,11,25H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNRGCCJDIHWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.